5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid

Vue d'ensemble

Description

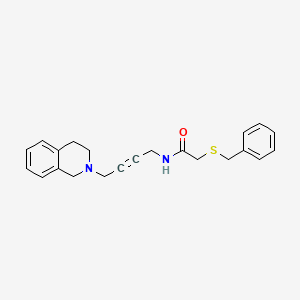

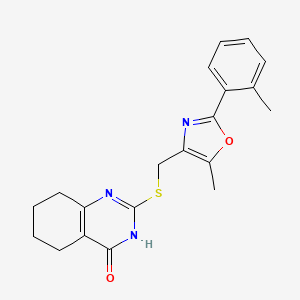

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid is a compound that has been studied in the field of antitubercular agents . It is part of a class of compounds known as 5-phenyl-furan-2-carboxylic acids, which have emerged as potential therapeutics targeting iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the preparation of 5-(4-nitrophenyl)furan-2-carboxylic acid involved the use of methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, and bis(triphenylphosphine)palladium(II) dichloride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and SC-XRD . These techniques provide detailed information about the atomic and molecular structure of the compound.Applications De Recherche Scientifique

Antitubercular Agents

5-Phenyl-furan-2-carboxylic acids, including “5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid”, have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species . They are being studied for their potential to treat tuberculosis, an infectious disease caused by Mycobacterium tuberculosis .

Drug Synthesis

This compound can be used in the synthesis of various drugs. For instance, it can be used as a ligand in the synthesis of luminescent 4f-3d heterometallic one-dimensional coordination polymers .

Bio-based Polyesters

Furan-2-carboxylic acid derivatives are widely used as precursors for the synthesis of bio-based polyesters and various other polymers . They are considered renewable and greener substitutes for terephthalate in the production of polyesters .

Metal-Organic Frameworks (MOFs)

Applications of furan-2-carboxylic acid derivatives in the synthesis of several metal-organic frameworks (MOFs) have been reported . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Antibacterial Activity

Furan derivatives have a variety of therapeutic advantages, including antibacterial activity . They have been investigated as new, potential anti-TB candidates .

Antifungal and Antiviral Activity

In addition to their antibacterial properties, furan derivatives also exhibit antifungal and antiviral activities . This makes them potential candidates for the development of new antifungal and antiviral drugs .

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that the presence of electron-releasing substituents like methyl groups can destabilize the carbanion character of the reactive intermediate . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Similar compounds have been found to interfere with iron homeostasis in mycobacterial species , suggesting that this compound may also affect similar pathways and their downstream effects.

Result of Action

Similar compounds have shown diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular level.

Propriétés

IUPAC Name |

5-(4,5-dimethyl-2-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c1-7-5-9(10(14(17)18)6-8(7)2)11-3-4-12(19-11)13(15)16/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOHUCYHFODOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)

![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)

![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2401809.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)

![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)